Dipropyldopamine hydrobromide

Übersicht

Beschreibung

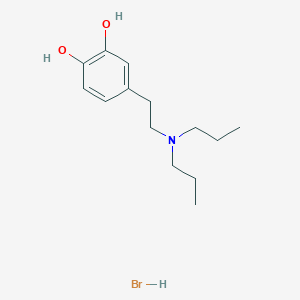

N,N-Dipropyldopamine (hydrobromide) is a chemical compound with the formal name 4-[2-(dipropylamino)ethyl]-1,2-benzenediol, monohydrobromide. It is a dopamine receptor agonist, meaning it binds to and activates dopamine receptors in the brain. This compound has been studied for its effects on dopamine metabolism and its potential therapeutic applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N,N-Dipropyldopamin (Hydrobromid) erfolgt typischerweise durch Alkylierung von Dopamin mit Propylhalogeniden unter basischen Bedingungen. Die Reaktion wird in einem Lösungsmittel wie Ethanol oder Dimethylsulfoxid (DMSO) mit einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt. Das Produkt wird dann gereinigt und durch Behandlung mit Bromwasserstoffsäure in seine Hydrobromidsalzform umgewandelt .

Industrielle Produktionsverfahren: Die industrielle Produktion von N,N-Dipropyldopamin (Hydrobromid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft kristallisiert und unter kontrollierten Bedingungen getrocknet, um eine stabile feste Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N,N-Dipropyldopamin (Hydrobromid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oxidiert werden, die reaktive Zwischenprodukte sind.

Reduktion: Reduktionsreaktionen können die Verbindung zurück in ihr ursprüngliches Amin umwandeln.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Halogenierung.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Reduzierte Aminformen.

Substitution: Substituierte aromatische Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Dipropyldopamine hydrobromide is characterized by its ability to interact with multiple dopamine receptor subtypes, specifically DRD1, DRD2, DRD3, DRD4, and DRD5. Its mechanism involves binding to these receptors, leading to changes in intracellular signaling pathways that affect neurotransmission and dopamine metabolism. This interaction is crucial for understanding the role of dopamine in both normal physiology and pathological conditions.

Scientific Research Applications

The applications of this compound can be categorized as follows:

Chemistry

- Model Compound : Utilized as a model compound to study dopamine receptor interactions and synthetic pathways.

- Synthesis : Involved in the development of new synthetic methodologies for producing related compounds.

Biology

- Neurotransmission Studies : Investigated for its effects on neurotransmission and dopamine metabolism.

- Cellular Effects : Shown to influence cellular responses related to dopamine signaling pathways.

Medicine

- Neurological Disorders : Explored for potential therapeutic applications in treating conditions such as Parkinson’s disease and schizophrenia.

- Cancer Research : Identified as a candidate for reducing glutamate release in aggressive breast cancer cells, thereby targeting cancer-induced bone pain .

Industry

- Pharmacological Development : Used in the development of new pharmacological agents targeting dopamine receptors.

- Reference Standard : Serves as a reference standard in analytical chemistry for the evaluation of new compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- Breast Cancer Research : A study demonstrated that this compound effectively inhibited glutamate release from MDA-MB-231 breast cancer cells. This inhibition was associated with reduced cytotoxicity compared to other compounds tested .

- Dopamine Receptor Agonism : Research indicated that this compound exhibits distinct pharmacological profiles compared to other dopamine agonists like bromocriptine and pergolide. Its specific binding affinity at dopamine receptors suggests unique therapeutic potentials.

Data Table: Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use | Binding Affinity |

|---|---|---|---|

| This compound | Dopamine receptor agonist | Parkinson's disease, schizophrenia | High |

| Bromocriptine | Dopamine receptor agonist | Parkinson's disease | Moderate |

| Pergolide | Dopamine receptor agonist | Parkinson's disease | Moderate |

| Lergotrile | Dopamine receptor agonist | Research purposes | Variable |

Wirkmechanismus

N,N-Dipropyldopamine (hydrobromide) exerts its effects by binding to dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to changes in intracellular signaling pathways. The compound decreases dihydrophenylalanine levels in the limbic forebrain and striatum, as well as reduces homovanillic acid levels in the rat striatum .

Vergleich Mit ähnlichen Verbindungen

Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

Pergolide: A dopamine receptor agonist with similar therapeutic applications.

Lergotrile: A compound with dopamine receptor agonist activity used in research.

Uniqueness: N,N-Dipropyldopamine (hydrobromide) is unique in its specific binding affinity and efficacy at dopamine receptors. It has been shown to have distinct effects on dopamine metabolism and neurotransmission compared to other dopamine receptor agonists. Its ability to reduce spontaneous locomotor activity in animal models further highlights its unique pharmacological profile .

Biologische Aktivität

Dipropyldopamine hydrobromide (NNDP) is a compound recognized for its biological activity, particularly as a dopamine receptor agonist. This article explores its mechanisms of action, efficacy in inhibiting glutamate release, and potential therapeutic applications, particularly in cancer treatment.

NNDP primarily functions as an agonist for dopamine receptors, specifically targeting the D1 subtype. The activation of D1 receptors leads to the stimulation of adenylyl cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within cells. This signaling pathway is crucial for various cellular processes, including neurotransmitter release and modulation of neuronal excitability .

Inhibition of Glutamate Release

Recent studies have highlighted NNDP's role in inhibiting glutamate release from cancer cells, particularly in breast cancer models. High-throughput screening identified NNDP as one of the potent inhibitors of glutamate secretion from MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of approximately 25.45 μM, indicating its effectiveness compared to other known inhibitors like sulfasalazine (SSZ) .

Table 1: IC50 Values of Selected Compounds

| Compound | IC50 (μM) |

|---|---|

| NNDP | 25.45 |

| SKF38393 | 20.12 |

| Capsazepine | 17.72 |

| Sulfasalazine (SSZ) | 79.59 |

These findings suggest that NNDP not only inhibits glutamate release but may also mitigate cancer-induced bone pain (CIBP) by reducing the levels of this excitatory neurotransmitter in the tumor microenvironment .

Case Studies and Research Findings

A study published in Nature demonstrated that NNDP, along with other dopamine receptor agonists, effectively reduced glutamate secretion from aggressive breast cancer cell lines. The research utilized a live cell-based assay to measure the potency of various compounds in inhibiting glutamate release, confirming the significant role of NNDP in this context .

In another investigation focusing on neurodegenerative diseases, NNDP was explored for its potential effects on TDP-43 proteinopathies like amyotrophic lateral sclerosis (ALS). Although primarily recognized for its action on dopamine receptors, NNDP's influence on neuroinflammation pathways presents an avenue for further research into its therapeutic benefits beyond oncology .

Potential Therapeutic Applications

The dual action of NNDP as a dopamine receptor agonist and a glutamate release inhibitor positions it as a promising candidate for treating conditions associated with excessive glutamate signaling, such as:

- Cancer Pain Management : By inhibiting glutamate release from tumor cells, NNDP may alleviate CIBP.

- Neurodegenerative Disorders : Its potential to modulate neuroinflammatory responses could be beneficial in diseases like ALS.

Eigenschaften

IUPAC Name |

4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXMCYJNFHCJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474683 | |

| Record name | Dipropyldopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65273-66-7 | |

| Record name | Dipropyldopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.